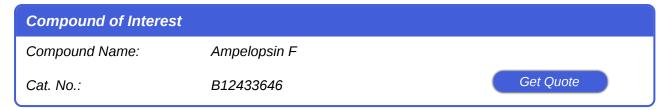


Cell-based Antioxidant Activity Assays for Ampelopsin F: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as vine tea.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] Unlike simple chemical-based antioxidant assays (e.g., DPPH or ABTS), cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential. These assays account for crucial factors such as cell uptake, metabolism, and the ability to interact with and modulate intracellular antioxidant defense mechanisms.[4]

This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of **Ampelopsin F** using two key cell-based methodologies: direct measurement of intracellular Reactive Oxygen Species (ROS) scavenging and assessment of the upregulation of endogenous antioxidant pathways via Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling.

Application Note 1: Direct Intracellular ROS Scavenging Activity



This application note describes the use of the Cellular Antioxidant Activity (CAA) assay to quantify the direct ROS-scavenging capability of **Ampelopsin F** within a cellular environment.

Assay Principle

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH) intracellularly. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-Dichlorofluorescein (DCF).[5][6] An antioxidant compound like **Ampelopsin F** that scavenges intracellular ROS will inhibit the oxidation of DCFH to DCF, resulting in a quantifiable reduction in fluorescence intensity. A pro-oxidant stressor, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or high glucose, is often used to induce ROS production.[4][5]

Quantitative Data Summary: Cellular Antioxidant Activity (CAA) of Ampelopsin F

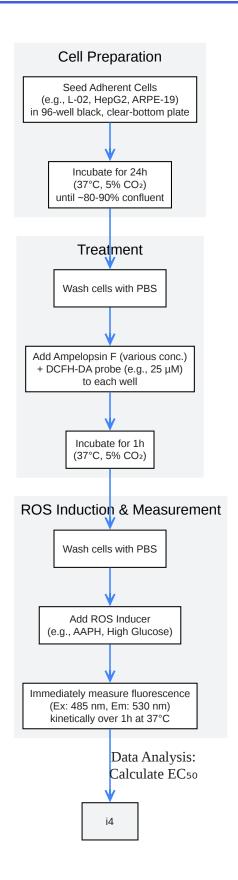
The following table summarizes the effective concentration of **Ampelopsin F** (Dihydromyricetin) in reducing intracellular ROS, as determined by the CAA assay.

Compound	Cell Line	EC50 (µmol/L)	Reference
Ampelopsin F (DHM)	L-02	226.26	[4][7]
C8-DHM (Acylated Derivative)	L-02	35.14	[4][7]
Quercetin (Control)	L-02	10.99	[4]

EC₅₀ (Median Effective Concentration) is the concentration of the compound required to inhibit 50% of the ROS-induced fluorescence.

Experimental Workflow: CAA Assay





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Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.



Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from methodologies used for **Ampelopsin F** and its derivatives.[4][5]

- · Cell Culture and Plating:
 - Culture a suitable adherent cell line (e.g., human liver L-02, human retinal pigment epithelial ARPE-19, or human hepatocellular carcinoma HepG2) in appropriate media.[4]
 [5][8]
 - \circ Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well in 100 μ L of culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells reach approximately 80-90% confluency.
- Compound and Probe Incubation:
 - Prepare stock solutions of Ampelopsin F in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 μM).
 - Prepare a 25 μM working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
 in serum-free medium.
 - \circ Remove the culture medium from the cells and wash each well gently with 100 μL of sterile Phosphate-Buffered Saline (PBS).
 - Add 100 μL of medium containing both the desired concentration of Ampelopsin F and 25 μM DCFH-DA to each well. Include appropriate controls (vehicle control, positive control like Quercetin).
 - Incubate the plate for 1 hour at 37°C.
- ROS Induction and Measurement:
 - $\circ\,$ After incubation, carefully remove the treatment solution and wash the cells twice with 100 $\,\mu L$ of PBS.



- Add 100 μL of a ROS inducer solution (e.g., 600 μM AAPH or 30 mM high glucose in PBS)
 to each well.[4][5]
- Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.
- Measure fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]
- Data Analysis:
 - Calculate the area under the curve (AUC) from the kinetic fluorescence readings.
 - Normalize the data against the vehicle control to determine the percentage inhibition of ROS production for each concentration of Ampelopsin F.
 - Plot the percentage inhibition against the log of **Ampelopsin F** concentration and use a non-linear regression model to calculate the EC₅₀ value.

Application Note 2: Upregulation of Endogenous Antioxidant Defenses via Nrf2 Pathway

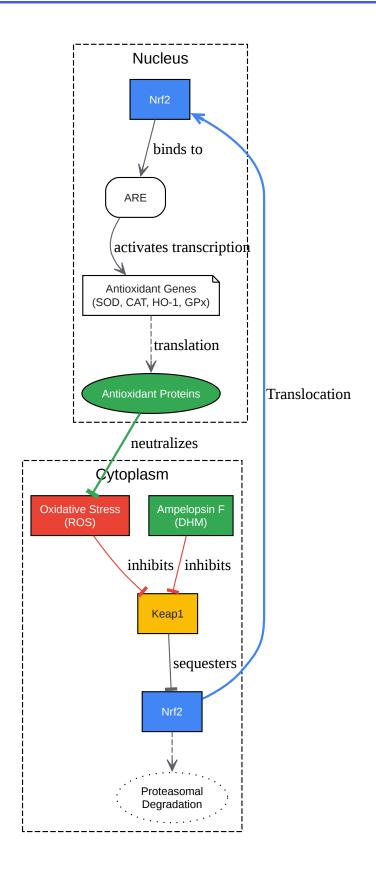
This application note describes methods to determine the indirect antioxidant activity of **Ampelopsin F** by measuring its ability to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[10][11]

Pathway Principle

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] Upon exposure to oxidative stress or activators like **Ampelopsin F**, Keap1 is modified, releasing Nrf2.[10][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[13][14]

Keap1-Nrf2 Signaling Pathway Activated by Ampelopsin F





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Caption: **Ampelopsin F** promotes Nrf2 nuclear translocation and antioxidant gene expression.



Quantitative Data Summary: Nrf2 Pathway Activation and Enzyme Upregulation

The following tables summarize the effects of **Ampelopsin F** (Dihydromyricetin) on Nrf2 pathway proteins and downstream antioxidant enzyme activities in different cell models.

Table 2.1: Effect of **Ampelopsin F** on Nrf2 Pathway Protein Expression

Cell Line	Treatment	Concentration	Outcome	Reference
IPEC-J2	Ampelopsin F	10, 20, 40 μmol/mL	Significant increase in nuclear Nrf2	[14][15]
IPEC-J2	Ampelopsin F	10, 20, 40 μmol/mL	Significant upregulation of HO-1 protein	[14][15]
AML-12 & IEC-6	Ampelopsin F	Not specified	Inhibition of Keap1, promotion of nuclear Nrf2	[12]

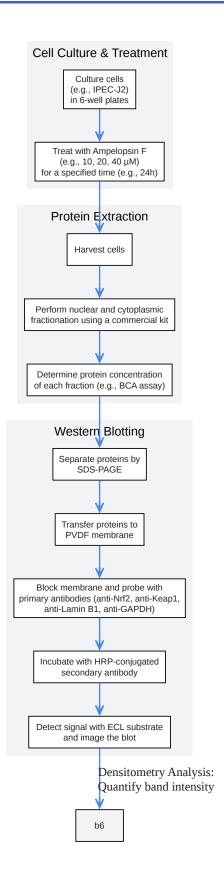
Table 2.2: Effect of Ampelopsin F on Antioxidant Enzyme Activity



Cell Line	Stressor	Treatment Conc.	Outcome	Reference
ARPE-19	High Glucose	50, 100, 200 μM	Dose-dependent increase in SOD activity	[5]
ARPE-19	High Glucose	50, 100, 200 μM	Dose-dependent increase in CAT activity	[5]
ARPE-19	High Glucose	50, 100, 200 μM	Dose-dependent increase in GSH levels	[5]
HUVECs	Sodium Nitroprusside	Not specified	Increased SOD activity	[16]

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Western Blot)





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Caption: Workflow for assessing Nrf2 nuclear translocation via Western Blot.



Detailed Protocol 1: Nrf2 Nuclear Translocation by Western Blot

This protocol is a representative method based on studies showing **Ampelopsin F**-induced Nrf2 activation.[12][14]

- Cell Culture and Treatment:
 - Seed cells (e.g., IPEC-J2) in 6-well plates and grow to 80-90% confluency.
 - Treat cells with various concentrations of Ampelopsin F (e.g., 0, 10, 20, 40 μM) for a predetermined time (e.g., 12-24 hours).
- Nuclear and Cytoplasmic Extraction:
 - Following treatment, wash cells with ice-cold PBS and harvest by scraping.
 - Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.
 - Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA Protein Assay Kit.
- Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μg) from each nuclear and cytoplasmic fraction onto a 10% SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (for nuclear fractions), Keap1 (for cytoplasmic fractions), Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control).
 - Wash the membrane three times with TBST and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Normalize the Nrf2 band intensity to the Lamin B1 band intensity for nuclear fractions.
 Normalize Keap1 to GAPDH for cytoplasmic fractions.
 - Express the results as fold-change relative to the untreated control group.

Detailed Protocol 2: Antioxidant Enzyme Activity Assays

This protocol provides a general framework for measuring the activity of key antioxidant enzymes following cell treatment with **Ampelopsin F**.[5]

- Cell Culture and Treatment:
 - Seed cells in 6-well plates or 100 mm dishes and grow to 80-90% confluency.
 - Treat cells with Ampelopsin F at desired concentrations. If applicable, co-treat with a stressor (e.g., high glucose) to induce an oxidative state.
- Cell Lysis:
 - After treatment, wash cells with ice-cold PBS and harvest.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided in an assay kit) on ice.
 - Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (total cell lysate) and determine the protein concentration.
- Enzyme Activity Measurement:



- Use commercially available colorimetric assay kits to measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions.
- These kits typically involve a specific substrate that, when acted upon by the enzyme,
 produces a colored product measurable with a spectrophotometer.
- Measure the absorbance at the specified wavelength for each assay.
- Data Analysis:
 - Calculate the enzyme activity based on the standard curve provided in the kit.
 - Normalize the enzyme activity to the total protein concentration of the lysate (e.g., U/mg protein).
 - Compare the activity in Ampelopsin F-treated samples to the untreated or vehicle-treated controls.

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